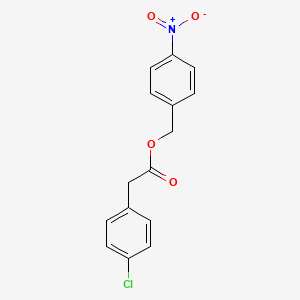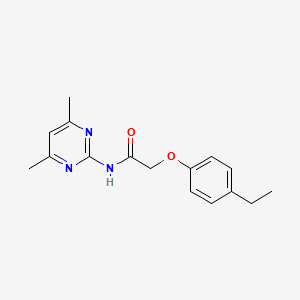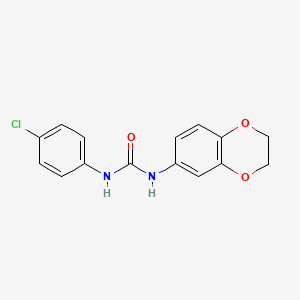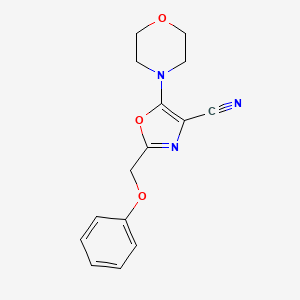![molecular formula C15H13BrO2 B5737840 3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5737840.png)
3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde is a chemical compound that has been studied for its potential applications in various scientific fields. This compound belongs to the class of organic compounds known as benzaldehydes, which are commonly used as building blocks in the synthesis of other compounds.
Applications De Recherche Scientifique
3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer and other diseases. Several studies have shown that this compound exhibits potent cytotoxic activity against cancer cells, making it a promising candidate for further drug development.
Mécanisme D'action
The mechanism of action of 3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde is not fully understood, but it is believed to involve the inhibition of key cellular processes such as DNA replication and protein synthesis. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for further research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound exhibits potent cytotoxic activity against cancer cells, while in vivo studies have shown that it has low toxicity and is well-tolerated in animal models. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit their growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a promising candidate for the development of new drugs for the treatment of cancer and other diseases. Additionally, this compound has low toxicity and is well-tolerated in animal models, making it a safe and effective compound for further research. However, one limitation of using this compound in lab experiments is its relatively low yield, which can make it difficult to obtain large quantities of the compound for further research.
Orientations Futures
There are several future directions for research on 3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde. One direction is to further study its mechanism of action and identify the specific cellular targets that it interacts with. This could lead to the development of more potent and specific drugs for the treatment of cancer and other diseases. Another direction is to optimize the synthesis method of this compound to improve its yield and make it more accessible for further research. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
The synthesis of 3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde can be achieved through the reaction of 3-bromo-4-hydroxybenzaldehyde with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through an SN2 mechanism, resulting in the formation of the desired product. The yield of this reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reaction time.
Propriétés
IUPAC Name |
3-bromo-4-[(4-methylphenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-11-2-4-12(5-3-11)10-18-15-7-6-13(9-17)8-14(15)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRKQRVUZYZAMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5737767.png)
![3-[(4-chlorophenyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B5737770.png)
![N,N-dimethyl-4-[3-(4-methyl-1-piperidinyl)-1-propen-1-yl]aniline](/img/structure/B5737781.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5737796.png)

![methyl 4-[(2-methyl-3-phenylacryloyl)amino]benzoate](/img/structure/B5737812.png)


![[5-(1H-benzimidazol-2-ylthio)-2-furyl]methanol](/img/structure/B5737845.png)
![{2-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}malononitrile](/img/structure/B5737846.png)
![methyl 4-[(4-benzylphenoxy)methyl]benzoate](/img/structure/B5737854.png)


